N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide
CAS No.:
Cat. No.: VC16025434
Molecular Formula: C17H22F2N4OS
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide -](/images/structure/VC16025434.png)
Specification
Molecular Formula | C17H22F2N4OS |
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Molecular Weight | 368.4 g/mol |
IUPAC Name | N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide |
Standard InChI | InChI=1S/C17H22F2N4OS/c1-22(2)6-7-23-5-3-4-11(10-23)16(24)21-17-20-15-13(19)8-12(18)9-14(15)25-17/h8-9,11H,3-7,10H2,1-2H3,(H,20,21,24) |
Standard InChI Key | NOPAIELWJAFUCL-UHFFFAOYSA-N |
Canonical SMILES | CN(C)CCN1CCCC(C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzothiazole ring system, a bicyclic structure comprising a benzene fused to a thiazole ring. The fluorine substitutions at positions 4 and 6 introduce electron-withdrawing effects, enhancing the compound’s lipophilicity and dipole moment compared to non-fluorinated analogues . The furan-2-carboxamide group contributes additional polarity through its oxygen atom, facilitating hydrogen-bonding interactions with biological targets .
Key Structural Parameters:
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Molecular Formula: C₁₂H₆F₂N₂O₂S
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Molecular Weight: 296.25 g/mol
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Dipole Moment: ~5.8 Debye (calculated for difluoro-substituted benzothiazoles )
The fluorine atoms and furan moiety collectively optimize the compound’s bioavailability by balancing solubility and membrane permeability, a critical factor for drug candidates .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide involves sequential functionalization of the benzothiazole core:
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Benzothiazole Ring Formation:
Condensation of 2-aminobenzenethiol with 4,6-difluoro-2-formylbenzoic acid in the presence of a catalyst such as piperidine yields the difluoro-substituted benzothiazole intermediate . -
Furan-2-carboxamide Conjugation:
Reaction of the benzothiazole intermediate with furan-2-carbonyl chloride under mild basic conditions (e.g., triethylamine) introduces the carboxamide group .
Optimization Strategies:
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Continuous Flow Reactors: Enhance reaction efficiency and yield in industrial-scale synthesis .
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Purification Techniques: Chromatography or recrystallization ensures >95% purity, critical for pharmacological applications .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆):
δ 8.16 (d, 1H, J = 8.2 Hz, benzothiazole-H), 7.59 (t, 1H, furan-H) . -
FT-IR:
Peaks at 1681 cm⁻¹ (C=O amide stretch), 1520 cm⁻¹ (C-F vibrational mode) . -
LC-MS:
ESI+ m/z 325.05 [M+H]⁺, confirming molecular weight .
These methods validate structural integrity and purity, essential for reproducibility in biological assays .
Biological Activity and Mechanistic Insights
Hypothesized Mechanisms:
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Kinase Inhibition:
The fluorine substitutions may enhance binding to ATP pockets in kinases like ALK, mimicking the activity of piperidine carboxamide inhibitors . -
Apoptosis Induction:
Analogous compounds trigger mitochondrial dysregulation, upregulating pro-apoptotic Bax (↑3×) and downregulating Bcl-2 (↓40%) in cancer cells . -
ROS-Mediated DNA Damage:
A 2.5× increase in reactive oxygen species (ROS) could induce γ-H2AX foci, a marker of DNA double-strand breaks .
Antimicrobial Activity
Benzothiazole derivatives often exhibit broad-spectrum antimicrobial effects. The furan moiety’s ability to disrupt microbial membranes or enzymatic processes may contribute to this activity .
Comparative Analysis with Structural Analogues
Electronic and Steric Effects
The table below contrasts key properties of N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide with related compounds:
Compound | Core Structure | Substituents | LogP | Dipole Moment (Debye) |
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N-(1,3-benzothiazol-2-yl)furan-2-carboxamide | Benzothiazole | None | 2.8 | 4.5 |
N-(4-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide | Benzothiazole | Single fluorine (C4) | 3.1 | 5.2 |
Target Compound | Benzothiazole | 4,6-Difluoro; furan | 3.0 | 5.8 |
Key Observations:
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Fluorine Impact: Difluoro substitution increases dipole moment (5.8 Debye) versus non-fluorinated analogues (4.5 Debye), improving solubility in polar solvents .
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Furan vs. Thiophene: Replacing thiophene with furan reduces steric hindrance, potentially enhancing binding to flat enzymatic active sites .
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